molecular formula C7H9FN2O2 B13315489 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

Cat. No.: B13315489
M. Wt: 172.16 g/mol
InChI Key: RWDDISGMHKVTQZ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole with a fluorinated acetic acid derivative. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 1-ethyl-1H-pyrazole-4-carboxylic acid
  • 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

Comparison: 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)

InChI Key

RWDDISGMHKVTQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C(=O)O)F

Origin of Product

United States

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